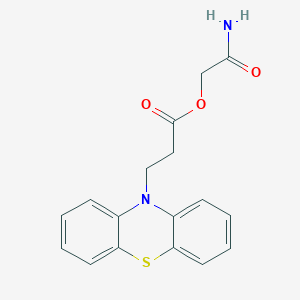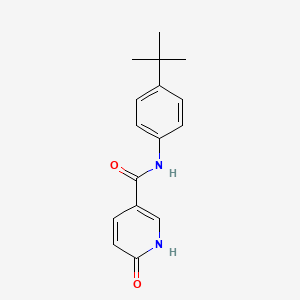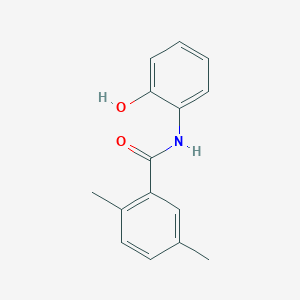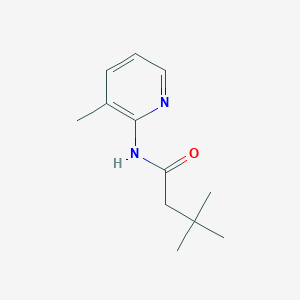
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate, also known as AOPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is not fully understood. However, it has been reported that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells and inhibit bacterial growth. In vivo studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can reduce tumor growth in mice. However, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its high purity and yield in synthesis. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have potent antitumor and antibacterial properties, making it a promising candidate for further research. However, one limitation of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its limited solubility in water, which may hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate. One direction is to investigate the potential use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a fluorescent probe for detecting metal ions. Another direction is to explore the use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a building block for constructing functional materials. Additionally, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health and to optimize its synthesis method for large-scale production.
In conclusion, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and its antitumor and antibacterial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.
Synthesemethoden
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can be synthesized by reacting 3-phenothiazin-10-ylpropanoic acid with ethyl chloroformate and then treating the resulting intermediate with ammonia. This method has been reported to yield (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate in high purity and yield.
Wissenschaftliche Forschungsanwendungen
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been extensively studied for its potential use in various fields, including biology, chemistry, and materials science. In biology, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have antitumor and antibacterial properties. In chemistry, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a fluorescent probe for detecting metal ions. In materials science, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a building block for constructing functional materials.
Eigenschaften
IUPAC Name |
(2-amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-16(20)11-22-17(21)9-10-19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNASJEFGWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)




![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)

![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)

![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)